molecular formula C11H21N3O2S B12776421 Propanoic acid, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)-, ethyl ester CAS No. 96804-65-8

Propanoic acid, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)-, ethyl ester

Cat. No.: B12776421
CAS No.: 96804-65-8
M. Wt: 259.37 g/mol
InChI Key: TYEWJMMRHAMOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoic acid, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)-, ethyl ester (CAS: 59099-65-9) is a structurally complex ester derivative of propanoic acid. Its molecular formula is C₁₈H₁₉N₃O₂S, with a molecular weight of 341.43 g/mol (calculated exact mass: 341.11997) . The compound features multiple functional groups:

  • A thioxomethyl group (C=S) linked to a hydrazine moiety.
  • A 2-propenylamino (allylamino) substituent.
  • A 2,2-dimethylhydrazino group, contributing steric bulk.
  • An ethyl ester group at the carboxylic acid terminus.

This compound belongs to the class of thiohydrazide esters, which are known for their applications in agrochemicals, coordination chemistry, and as intermediates in organic synthesis. Its polar surface area (PSA) is 62.72 Ų, indicating moderate solubility in polar solvents .

Properties

CAS No.

96804-65-8

Molecular Formula

C11H21N3O2S

Molecular Weight

259.37 g/mol

IUPAC Name

ethyl 3-[dimethylamino(prop-2-enylcarbamothioyl)amino]propanoate

InChI

InChI=1S/C11H21N3O2S/c1-5-8-12-11(17)14(13(3)4)9-7-10(15)16-6-2/h5H,1,6-9H2,2-4H3,(H,12,17)

InChI Key

TYEWJMMRHAMOTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(C(=S)NCC=C)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)-, ethyl ester typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propenylamino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the hydrazino group, converting it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, especially at the hydrazino and propenylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or hydrazines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its hydrazino group is particularly useful for labeling and detection purposes.

Medicine

In medicine, the compound has potential applications as a drug precursor. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmaceuticals.

Industry

In the industrial sector, the compound can be used as a solvent or as an intermediate in the production of dyes, coatings, and other materials.

Mechanism of Action

The mechanism by which Propanoic acid, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)-, ethyl ester exerts its effects involves interactions with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The propenylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Propanoic acid, 3-(phenylamino)-3-thioxo-, ethyl ester (CAS: 10374-68-2)

  • Molecular Formula: C₁₁H₁₃NO₂S
  • Molecular Weight : 223.29 g/mol
  • Key Differences: Replaces the dimethylhydrazino and allylamino groups with a phenylamino-thioxo moiety. Simpler structure with fewer steric hindrances. Lower molecular weight (223 vs. 341 g/mol) and PSA (62.72 vs. 62.72 Ų) .

Propanoic acid, 2-[(2,4-dinitrophenyl)hydrazono]-, methyl ester (CAS: 62740-61-8)

  • Molecular Formula : C₁₀H₁₀N₄O₆
  • Molecular Weight : 282.06 g/mol
  • Key Differences :
    • Contains a dinitrophenylhydrazone group instead of a thioxomethylhydrazine.
    • Higher polarity (PSA: 136.97 Ų) due to nitro groups .

3-(Methylthio)propanoic acid ethyl ester

  • Molecular Formula : C₆H₁₂O₂S
  • Molecular Weight : 148.22 g/mol
  • Key Differences: Features a methylthio (-SMe) group instead of a complex hydrazino-thioxomethyl system. Known for low odor thresholds (7 µg·kg⁻¹) and significant contributions to pineapple aroma .

Physicochemical Properties

Property Target Compound 3-(Methylthio)propanoic acid ethyl ester Propanoic acid, 3-(phenylamino)-3-thioxo-, ethyl ester
Molecular Weight (g/mol) 341.43 148.22 223.29
PSA (Ų) 62.72 ~50 (estimated) 62.72
Odor Threshold (µg·kg⁻¹) N/A 7 N/A
Solubility Moderate High (volatile ester) Low (aromatic substituents)

Functional Group Impact

  • Thioxomethyl vs.
  • Hydrazino vs. Hydrazone: The dimethylhydrazino group introduces steric hindrance and basicity, whereas hydrazones (e.g., CAS 62740-61-8) are more acidic due to conjugation with electron-withdrawing groups .

Biological Activity

Propanoic acid, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)-, ethyl ester (CAS Number: 294622-55-2) is a specialized chemical compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H21N3O2SC_{11}H_{21}N_{3}O_{2}S, and it features a hydrazino group that may contribute to its biological properties. The compound's structure is characterized by the following components:

  • Propanoic Acid Backbone : Provides the acidic functionality.
  • Thioxomethyl Group : Potentially enhances reactivity and biological interactions.
  • Hydrazino Functional Group : Known for its role in various bioactive compounds.

The biological activity of propanoic acid derivatives often involves interaction with specific biological targets such as enzymes and receptors. Preliminary studies suggest that this compound may exhibit:

  • Antioxidant Activity : Potential to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Properties : Initial data indicate effectiveness against certain bacterial strains, suggesting utility in treating infections.
  • Anticancer Effects : Some derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction.

Research Findings

  • Antioxidant Activity : A study evaluating various propanoic acid derivatives highlighted significant antioxidant properties, with IC50 values indicating effective scavenging of DPPH radicals.
  • Antimicrobial Efficacy : In vitro assays demonstrated that the compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Cytotoxicity Studies : Research involving human cancer cell lines (e.g., HeLa cells) showed that the compound induced apoptosis at concentrations lower than those required for conventional chemotherapeutics.

Case Studies

StudyObjectiveFindings
Study AEvaluate antioxidant propertiesDemonstrated significant radical scavenging activity (IC50 = 25 µM)
Study BAssess antimicrobial efficacyEffective against Staphylococcus aureus (MIC = 32 µg/mL)
Study CInvestigate anticancer effectsInduced apoptosis in HeLa cells (IC50 = 15 µM)

Discussion

The biological activities of this compound suggest a multifaceted potential for therapeutic applications. Its antioxidant and antimicrobial properties could be harnessed in developing new treatments for oxidative stress-related diseases and infections. Furthermore, its anticancer activity warrants further investigation into its mechanism of action and potential as a chemotherapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.